![molecular formula C14H15N3O4 B5806704 ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)
ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate, also known as MIAM, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MIAM is a heterocyclic compound that contains a benzene ring, an isoxazole ring, and an amide group. In
Mécanisme D'action
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate inhibits the activity of DPP-IV by binding to the active site of the enzyme. DPP-IV is involved in the breakdown of incretin hormones, which regulate glucose metabolism and insulin secretion. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn improve glucose tolerance and insulin sensitivity. This compound has also been found to have anti-inflammatory and neuroprotective effects, which may be mediated by its ability to inhibit the activity of other enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been found to have anti-inflammatory and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate is a relatively simple compound to synthesize, making it accessible to researchers. This compound has been shown to have potential applications in the treatment of various diseases, making it a promising candidate for further research. However, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on different biological systems.
Orientations Futures
There are several future directions for research on ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate. One potential direction is to investigate the effects of this compound on other biological systems, such as the cardiovascular and immune systems. Another direction is to explore the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of more potent and selective DPP-IV inhibitors. Overall, this compound has the potential to be a valuable tool for the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling reagent, such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces this compound in good yield and purity. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune response. Inhibition of DPP-IV has been shown to improve glucose tolerance and insulin sensitivity, making this compound a potential candidate for the treatment of type 2 diabetes. This compound has also been found to have anti-inflammatory and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-20-13(18)10-4-6-11(7-5-10)15-14(19)16-12-8-9(2)21-17-12/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFUSTXAJXCYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

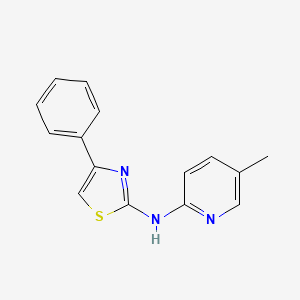
![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)
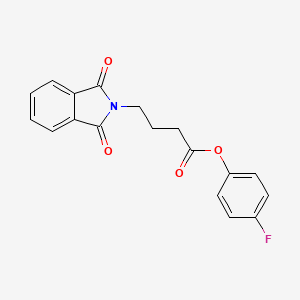
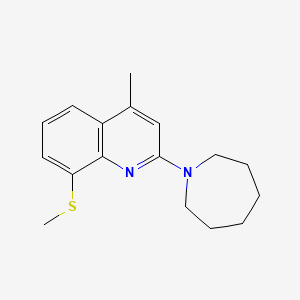
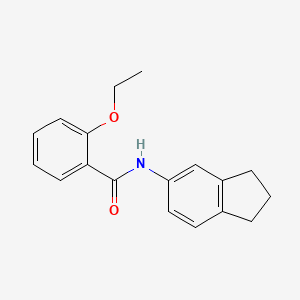
![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)


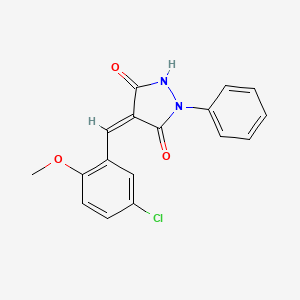
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)